molecular formula C11H13NO4 B7804705 (3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate

(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate

Cat. No.: B7804705
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-VIFPVBQESA-N
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Description

Compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Industrial Production Methods: Industrial production of compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in functional groups.

    Compound B: Has a similar core structure but varies in side chains.

    Compound C: Exhibits similar chemical properties but has different biological activities.

Uniqueness: Compound “(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate” stands out due to its unique combination of structural features and potential applications. Its distinct properties make it a valuable compound for further research and development.

Properties

IUPAC Name

(3S)-3-azaniumyl-4-oxo-4-phenylmethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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